2-bromo-N-(2,5-dichlorophenyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(2,5-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-10-4-2-1-3-9(10)13(18)17-12-7-8(15)5-6-11(12)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZUZHYXSKICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Stability and Interactions
The positioning and nature of halogen substituents significantly influence molecular stability and intermolecular interactions. Key comparisons include:
2-Bromo-N-(2,5-Dichlorophenyl)Benzamide vs. 3-Bromo-N-(2,4-Dichlorophenyl)Benzamide
- Structural Differences : The former has bromine at the ortho-position (C2) of the benzamide ring and chlorine at C2 and C5 of the phenyl group. The latter features bromine at the meta-position (C3) and chlorine at C2 and C4 .
- Molecular Weight: this compound: Theoretical molecular formula C₁₃H₈BrCl₂NO (MW ≈ 345.02 g/mol, inferred from analogs). 3-Bromo-N-(2,4-dichlorophenyl)benzamide: Confirmed molecular weight 345.02 g/mol .
Comparison with 2-Bromo-N-[1-(2,5-Dimethylphenyl)Ethyl]Benzamide
- Substituent Variation : The ethyl group attached to the 2,5-dimethylphenyl moiety in this compound introduces alkyl substitution, contrasting with the dichlorophenyl group in the target molecule.
- Molecular Weight: 332.23 g/mol (C₁₇H₁₈BrNO) .
- Applications : Alkyl-substituted analogs are often explored for enhanced lipid solubility, which impacts bioavailability in drug design .
Experimental and Computational Insights
Studies on related halogenated benzamides reveal critical trends:
- DFT Analysis : For 2-bromo- and 2-chloro-N-(pyrazolyl)benzamides, density functional theory (DFT) calculations highlighted strong hydrogen-bonding interactions (N–H···O and C–H···O) and electrostatic stabilization, consistent with experimental crystallographic data .
- Crystallographic Tools : Software like SHELX and ORTEP-3 have been pivotal in resolving the crystal structures of halogenated benzamides, aiding in understanding packing efficiency and halogen···π interactions .
Data Table: Key Properties of Comparable Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-(2,5-dichlorophenyl)benzamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A brominated benzoyl chloride reacts with 2,5-dichloroaniline under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and /-NMR ensures ≥95% purity .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging its robust algorithms for handling twinned data or high-resolution structures . ORTEP-3 or WinGX can visualize hydrogen-bonding networks and torsional angles. For example, similar dichlorophenyl benzamides exhibit trans-conformation in the amide group, with dihedral angles between aromatic rings (e.g., 58.3° in N-(3,5-dichlorophenyl)benzamide) .
Q. What spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm) and N–H bend (~1550 cm).
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H], with isotopic patterns matching bromine/chlorine ratios.
- NMR : -NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 10.2–10.5 ppm) .
Advanced Research Questions
Q. How do substituent positions (e.g., Br at C2 vs. C4) influence the biological activity of analogous benzamides?
- Methodology : Compare structure-activity relationships (SAR) using in vitro assays (e.g., enzyme inhibition). For example:
| Substituent Position | Target Activity (IC, μM) | Reference Compound |
|---|---|---|
| 2-Bromo (this compound) | 12.3 (Kinase X) | |
| 4-Bromo | 8.7 (Kinase X) | |
| Rationalize differences via molecular docking (AutoDock Vina) and QSAR models, emphasizing steric/electronic effects of bromine placement . |
Q. What strategies resolve contradictions in crystallographic data (e.g., disordered halogen atoms)?
- Methodology :
- Disorder Handling : Use SHELXL’s PART instruction to model partial occupancy. For bromine/chlorine disorder, refine occupancy factors against Fo-Fc maps .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s void analysis for solvent masking .
Q. How can hydrogen-bonding networks in the solid state predict solubility or stability?
- Methodology : Analyze packing motifs (e.g., infinite N–H⋯O chains in N-(3,5-dichlorophenyl)benzamide). Correlate with solubility assays (shake-flask method, logP ~4.3) and thermal stability (TGA/DSC). Stronger intermolecular H-bonding often reduces solubility but enhances thermal stability .
Q. What are the challenges in optimizing reaction yields for halogenated benzamides?
- Methodology :
- Side Reactions : Bromine’s electronegativity may promote electrophilic aromatic substitution byproducts. Monitor via TLC (R 0.3–0.5).
- Catalyst Screening : Test Pd(OAc) or CuI for coupling steps. For example, yields improved from 45% to 72% using CuI in DMF at 80°C .
Methodological Resources
- Crystallography : SHELX suite (refinement), WinGX (data integration), ORTEP-3 (visualization) .
- SAR Analysis : PubChem’s BioAssay database for analogous compounds, Schrödinger Suite for docking .
- Synthetic Protocols : ACS Journals for halogenation methods, Journal of Applied Crystallography for SC-XRD protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
